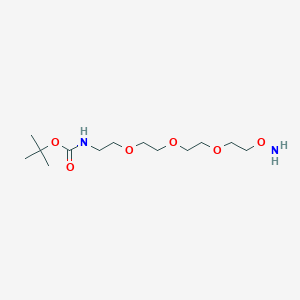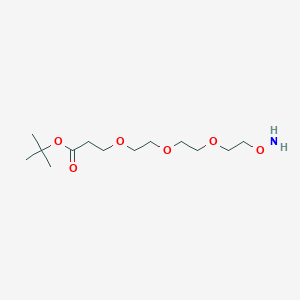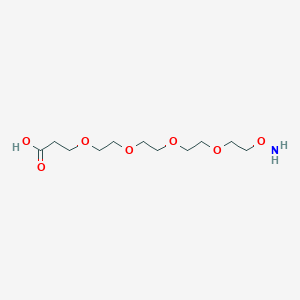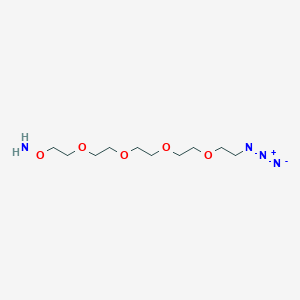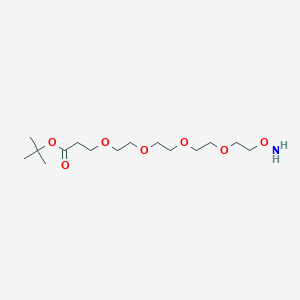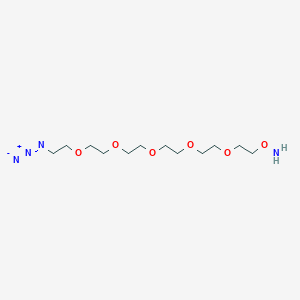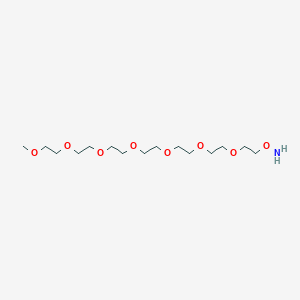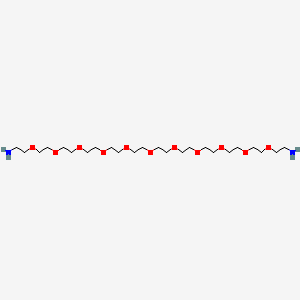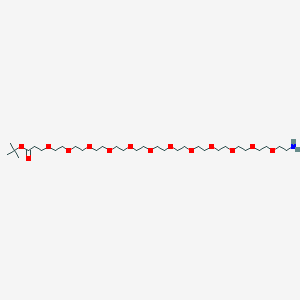![molecular formula C26H39NO4 B605518 5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione CAS No. 147317-15-5](/img/structure/B605518.png)
5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione is a fungal metabolite originally isolated from the microorganism Phoma species. It is known for its potent antimicrobial properties, particularly against Gram-positive bacteria and anaerobes. This compound has shown significant inhibitory effects on neutrophil migration, making it a valuable tool in scientific research .
Scientific Research Applications
5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of antimicrobial action and to develop new antibiotics.
Biology: It is used to investigate the role of neutrophils in immune response and inflammation.
Medicine: It has potential therapeutic applications in treating bacterial infections and inflammatory diseases.
Industry: It is used in the development of new antimicrobial agents and in the study of microbial resistance
Mechanism of Action
Target of Action
Antibiotic PF 1052, also known as (E)-5-(sec-butyl)-3-((2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)(hydroxy)methylene)-1-methylpyrrolidine-2,4-dione, primarily targets neutrophils . Neutrophils are a type of white blood cell that play a crucial role in the body’s immune response. They are the first cells to migrate towards a site of infection and begin the process of eliminating the invading microbes.
Mode of Action
Antibiotic PF 1052 inhibits the migration of neutrophils . It reduces the formation of pseudopodia, which are extensions of the cell membrane that aid in cell movement, and induces rounding of neutrophils .
Pharmacokinetics
The compound has a molecular weight of 429.60 , which is within the range generally considered favorable for oral bioavailability. Its predicted solubility and distribution coefficients (LogS and LogP) suggest that it may have a balance of hydrophilic and lipophilic properties conducive to both solubility and permeability .
Result of Action
The primary result of Antibiotic PF 1052’s action is the inhibition of neutrophil migration . This could potentially limit the inflammatory response, as neutrophils are key mediators of inflammation. The compound also exhibits antibacterial activity, particularly against Staphylococcus aureus, Streptococcus parvulus, and Clostridium perfringens .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Antibiotic PF 1052 plays a crucial role in biochemical reactions, particularly in inhibiting neutrophil migration. This compound interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with neutrophil cells, where it inhibits their migration, thereby reducing inflammation and bacterial infection . The compound’s antibacterial properties are attributed to its ability to inhibit the growth of bacteria such as Staphylococcus aureus, Streptococcus parvulus, and Clostridium perfringens . The nature of these interactions involves binding to specific bacterial proteins, disrupting their normal function and leading to bacterial cell death.
Cellular Effects
Antibiotic PF 1052 has significant effects on various types of cells and cellular processes. In neutrophils, it inhibits migration, which is a critical step in the inflammatory response . This inhibition reduces the accumulation of neutrophils at infection sites, thereby decreasing inflammation. Additionally, the compound affects bacterial cells by inhibiting their growth and proliferation . This inhibition is achieved through the disruption of bacterial cell wall synthesis and protein function, leading to cell death. The compound also influences cell signaling pathways, gene expression, and cellular metabolism in both neutrophils and bacterial cells .
Molecular Mechanism
The molecular mechanism of action of Antibiotic PF 1052 involves several key processes. At the molecular level, the compound binds to specific bacterial proteins, inhibiting their function and leading to bacterial cell death . This binding interaction disrupts the normal synthesis of the bacterial cell wall and proteins, which are essential for bacterial survival. Additionally, the compound inhibits neutrophil migration by interacting with specific receptors on the neutrophil surface, preventing their movement towards infection sites . This inhibition reduces inflammation and bacterial infection.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Antibiotic PF 1052 change over time. The compound is stable under desiccating conditions and can be stored for up to 12 months at -20°C . Over time, the compound’s inhibitory effects on neutrophil migration and bacterial growth remain consistent, demonstrating its long-term efficacy. Degradation of the compound may occur if not stored properly, leading to reduced effectiveness . Long-term studies in vitro and in vivo have shown that the compound maintains its inhibitory effects on neutrophil migration and bacterial growth over extended periods .
Dosage Effects in Animal Models
The effects of Antibiotic PF 1052 vary with different dosages in animal models. At lower doses, the compound effectively inhibits neutrophil migration and bacterial growth without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to healthy cells and tissues . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired inhibitory effects on neutrophil migration and bacterial growth . Careful dosage optimization is necessary to balance efficacy and safety in animal models.
Metabolic Pathways
Antibiotic PF 1052 is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions to form metabolites . These metabolites are then excreted from the body through the kidneys. The compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Additionally, the compound’s antibacterial properties can disrupt bacterial metabolic pathways, leading to bacterial cell death .
Transport and Distribution
Within cells and tissues, Antibiotic PF 1052 is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, the compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on neutrophil migration and bacterial growth . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for specific cellular components .
Subcellular Localization
Antibiotic PF 1052 localizes to specific subcellular compartments, where it exerts its activity and function. The compound is primarily found in the cytoplasm and cell membrane of neutrophils and bacterial cells . In neutrophils, the compound interacts with surface receptors and intracellular signaling molecules to inhibit migration . In bacterial cells, the compound targets the cell wall and intracellular proteins, disrupting their function and leading to cell death . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Preparation Methods
5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione is produced by culturing a strain of Phoma species in a nutrient-rich medium. The compound is then isolated from the culture using solvent extraction and silica gel column chromatography. The molecular formula of this compound is C26H39NO4 .
Chemical Reactions Analysis
5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione is similar to other antimicrobial compounds such as vermisporin. it is distinguished by its unique molecular formula, chemical structure, and producing microorganism. Unlike other antibiotics, this compound has a specific inhibitory effect on neutrophil migration, making it unique in its applications .
Properties
IUPAC Name |
5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO4/c1-8-14(3)22-24(29)21(25(30)27(22)7)23(28)20-18(26(6)16(5)31-26)10-9-17-12-13(2)11-15(4)19(17)20/h9-10,13-20,22,28H,8,11-12H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWKEUKXVOMELT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)C(=C(C2C(C=CC3C2C(CC(C3)C)C)C4(C(O4)C)C)O)C(=O)N1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
